5-Amino-2-bromo-4-nitrophenol
Overview
Description
5-Amino-2-bromo-4-nitrophenol is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of phenol, featuring an amino group (-NH2) at the 5-position, a bromo group (-Br) at the 2-position, and a nitro group (-NO2) at the 4-position. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized by nitration of 2-bromo-5-aminophenol using concentrated nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Bromination Reaction: Another method involves the bromination of 5-amino-4-nitrophenol using bromine in an acidic medium. This reaction is performed under controlled conditions to ensure the selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and dyes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-amino-2-bromo-4-aminophenol.
Substitution: The compound can participate in electrophilic substitution reactions, where the amino and nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction is typically achieved using hydrogen gas (H2) in the presence of a catalyst or using chemical reductants like tin (Sn) and hydrochloric acid (HCl).
Substitution: Electrophilic substitution reactions are often carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Quinones, dyes, and other oxidized derivatives.
Reduction Products: 5-amino-2-bromo-4-aminophenol.
Substitution Products: Various substituted phenols and amines.
Scientific Research Applications
Chemistry: 5-Amino-2-bromo-4-nitrophenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Biology: The compound serves as a fluorescent probe in biological studies, aiding in the visualization of cellular components and processes. Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-bromo-4-nitrophenol exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with cellular targets through its nitro and amino groups, influencing various biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-nitrophenol: Lacks the amino group, resulting in different reactivity and applications.
5-Amino-4-nitrophenol: Lacks the bromo group, leading to variations in chemical behavior and utility.
2-Bromo-5-nitroaniline: Contains an amino group at a different position, affecting its chemical properties and uses.
Uniqueness: 5-Amino-2-bromo-4-nitrophenol is unique due to the presence of both amino and nitro groups on the benzene ring, which provides a balance of electron-donating and electron-withdrawing effects, influencing its reactivity and applications.
This comprehensive overview highlights the significance of this compound in various fields, from scientific research to industrial applications. Its unique chemical properties and versatile reactivity make it a valuable compound in organic chemistry and beyond.
Properties
IUPAC Name |
5-amino-2-bromo-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFUAQAHNPUZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681477 | |
Record name | 5-Amino-2-bromo-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855836-08-7 | |
Record name | 5-Amino-2-bromo-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-bromo-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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